5-Methylpyridin-2(1H)-one chemical properties and structure
5-Methylpyridin-2(1H)-one chemical properties and structure
An In-depth Technical Guide to 5-Methylpyridin-2(1H)-one: Chemical Properties and Structure
Introduction
5-Methylpyridin-2(1H)-one, also known as 2-hydroxy-5-methylpyridine, is a heterocyclic organic compound with significant applications in organic synthesis and medicinal chemistry. It serves as a crucial building block and intermediate in the synthesis of various pharmaceutical agents, including the novel antifibrotic drug Pirfenidone.[1] This technical guide provides a comprehensive overview of its chemical properties, structural features, and key experimental protocols relevant to researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
5-Methylpyridin-2(1H)-one is a white to pale yellow solid at room temperature.[1][2] Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 5-methyl-1H-pyridin-2-one | PubChem[3] |
| CAS Number | 1003-68-5 | ChemicalBook[1][2] |
| Molecular Formula | C6H7NO | ChemicalBook[1] |
| Molecular Weight | 109.13 g/mol | PubChem[3] |
| Melting Point | 183-187 °C | ChemicalBook[1] |
| Boiling Point | 304.2 ± 15.0 °C (Predicted) | ChemicalBook[1][2] |
| Density | 1.053 ± 0.06 g/cm³ (Predicted) | ChemicalBook[1][2] |
| Solubility | Slightly soluble in DMSO, Ethanol, Methanol | ChemicalBook[1][2] |
| pKa | 12.43 ± 0.10 (Predicted) | ChemicalBook[1] |
| InChIKey | SOHMZGMHXUQHGE-UHFFFAOYSA-N | PubChem[3] |
| SMILES | CC1=CNC(=O)C=C1 | PubChem[3] |
Chemical Structure and Tautomerism
A critical aspect of the chemistry of 5-Methylpyridin-2(1H)-one is its existence in a tautomeric equilibrium with its enol form, 2-hydroxy-5-methylpyridine. The pyridone (keto) form is generally more stable than the hydroxypyridine (enol) form, particularly in condensed phases and polar solvents.[4][5] Ab initio calculations suggest that the 2-pyridone tautomer is approximately 0.3 kcal/mol more stable than 2-hydroxypyridine (B17775) in the gas phase.[5] This equilibrium is fundamental to its reactivity and interactions in biological systems.
The pyridone structure features alternating single and double carbon-carbon bonds, which is consistent with localized bonding rather than full aromaticity.[4] In contrast, the hydroxypyridine form possesses a more traditionally aromatic ring.[4]
Experimental Protocols
Synthesis of 2-Hydroxy-5-methylpyridine
A common laboratory-scale synthesis involves the diazotization of 2-amino-5-methylpyridine (B29535) followed by hydrolysis.[6]
Materials:
-
2-amino-5-methylpyridine
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium nitrite (B80452) (NaNO₂)
-
Water (H₂O)
-
50% w/w aqueous sodium hydroxide (B78521) (NaOH)
-
Ethyl acetate (B1210297) (EtOAc)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
A solution of concentrated sulfuric acid in water is prepared in a two-necked, round-bottomed flask equipped with an internal thermometer and a magnetic stirrer.
-
The solution is cooled to below 0°C using an acetone/ice bath.
-
2-amino-5-methylpyridine is added to the cooled acid solution.[6]
-
An aqueous solution of sodium nitrite is added dropwise, maintaining the reaction temperature between 0-5°C.[6]
-
After the addition is complete, the mixture is stirred at 0°C for 45 minutes.
-
The reaction mixture is then heated to 95°C for 15 minutes.[6]
-
After cooling to room temperature, the pH of the solution is adjusted to 6.5-7.0 with a 50% aqueous NaOH solution.[6]
-
The mixture is heated to 60°C and the product is extracted with ethyl acetate.[6]
-
The combined organic fractions are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield a pale-yellow solid.[6]
-
The crude product can be further purified by recrystallization from hot ethyl acetate to yield white crystalline needles.[6]
Applications in Research and Development
5-Methylpyridin-2(1H)-one is a valuable precursor in the synthesis of more complex molecules.[7]
-
Pharmaceuticals: It is a key intermediate in the production of Pirfenidone, a drug used to treat idiopathic pulmonary fibrosis.[1] It is also a starting material for functionalized derivatives, such as nitrated pyridines, which can be further transformed into biologically active compounds.[7]
-
Agrochemicals: The compound is utilized in the formulation of certain herbicides and fungicides.[7]
-
Organic Synthesis: It is employed in the diastereoselective preparation of cyclobutane-fused pyridinyl sulfonyl fluorides.[1][2]
Safety and Handling
5-Methylpyridin-2(1H)-one is harmful if swallowed and causes irritation to the respiratory system and skin.[2] It poses a risk of serious damage to the eyes.[2] Appropriate personal protective equipment, including gloves and eye protection, should be worn when handling this compound.[2] Store in a sealed, dry container at room temperature.[1][2]
Conclusion
5-Methylpyridin-2(1H)-one is a versatile chemical intermediate with well-defined properties and significant applications, particularly in the pharmaceutical industry. A thorough understanding of its structure, especially its tautomeric nature, is essential for its effective use in complex synthetic pathways. The provided protocols offer a foundation for its synthesis and purification, enabling further research and development of novel chemical entities.
References
- 1. 2-Hydroxy-5-methylpyridine | 1003-68-5 [chemicalbook.com]
- 2. 1003-68-5 | CAS DataBase [m.chemicalbook.com]
- 3. 2-Hydroxy-5-methylpyridine | C6H7NO | CID 70482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. wuxibiology.com [wuxibiology.com]
- 5. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 5-Methylpyridin-2(1H)-one | 91914-06-6 | Benchchem [benchchem.com]
